2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid
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Overview
Description
2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid is a chemical compound with the molecular formula C6H4Cl2N2O3 and a molecular weight of 223.01 g/mol . This compound is characterized by the presence of a pyridazine ring substituted with two chlorine atoms and a carboxylic acid group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid typically involves the reaction of 4,5-dichloropyridazine with chloroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product . The reaction mixture is then heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using advanced techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyridazine derivatives.
Substitution: The chlorine atoms in the pyridazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetamide
- (2,6-dichlorophenyl)(oxo)acetic acid
Uniqueness
2-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)acetic acid is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
107186-13-0 |
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Molecular Formula |
C6H4Cl2N2O3 |
Molecular Weight |
223.01 g/mol |
IUPAC Name |
2-(4,5-dichloro-6-oxopyridazin-1-yl)acetic acid |
InChI |
InChI=1S/C6H4Cl2N2O3/c7-3-1-9-10(2-4(11)12)6(13)5(3)8/h1H,2H2,(H,11,12) |
InChI Key |
UFBVAWAVDARDDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C(=O)C(=C1Cl)Cl)CC(=O)O |
Purity |
95 |
Origin of Product |
United States |
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